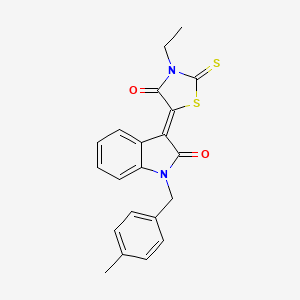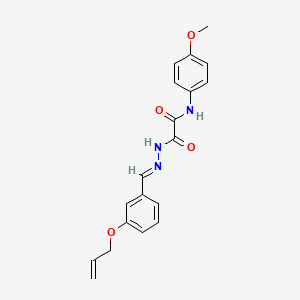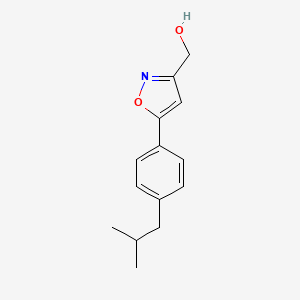
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purines. This compound is characterized by its unique structure, which includes a purine core substituted with a methoxybenzyl group, a nonyl chain, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable purine derivative, followed by alkylation with a nonyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 8-((4-Methoxybenzyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 8-((4-Methoxybenzyl)amino)-3-methyl-7-decyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-((4-Methoxybenzyl)amino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific nonyl chain length, which can influence its chemical properties and biological activity
Propiedades
Fórmula molecular |
C23H33N5O3 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
8-[(4-methoxyphenyl)methylamino]-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C23H33N5O3/c1-4-5-6-7-8-9-10-15-28-19-20(27(2)23(30)26-21(19)29)25-22(28)24-16-17-11-13-18(31-3)14-12-17/h11-14H,4-10,15-16H2,1-3H3,(H,24,25)(H,26,29,30) |
Clave InChI |
LHVRJYYJZPDUIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021528.png)
![[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12021536.png)


![2-((2-(4-Bromophenyl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12021560.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021565.png)
